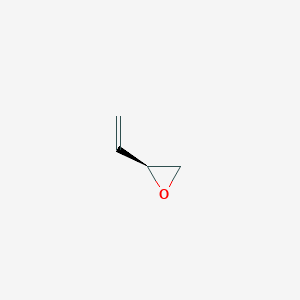

(S)-2-Vinyloxirane

Beschreibung

Significance of Chiral Epoxides as Synthetic Intermediates

Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are fundamental in various scientific fields, particularly in pharmaceuticals and agrochemicals, where the biological activity of a compound is often dependent on its specific three-dimensional structure. atlasofscience.orghilarispublisher.com Chiral epoxides are highly sought-after intermediates in the synthesis of these enantiomerically pure compounds. atlasofscience.orgresearchgate.net

The significance of chiral epoxides lies in their versatility as synthetic precursors. numberanalytics.com The strained three-membered ether ring of an epoxide is susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse functionalized products with controlled stereochemistry. researchgate.netsolubilityofthings.com This reactivity makes them crucial components in the synthesis of complex natural products and pharmaceutical agents. atlasofscience.orgorientjchem.org The development of methods for the asymmetric epoxidation of alkenes, most notably the Sharpless asymmetric epoxidation, has revolutionized the ability of chemists to access these valuable chiral building blocks with high enantioselectivity. hilarispublisher.comnumberanalytics.com

The Unique Reactivity Profile of (S)-2-Vinyloxirane

This compound stands out among chiral epoxides due to the presence of the vinyl group adjacent to the epoxide ring. This structural feature imparts a unique reactivity profile, expanding its synthetic utility beyond that of simple alkyl or aryl-substituted epoxides. The vinyl group can participate in a variety of reactions, including cycloadditions and cross-coupling reactions, while the epoxide can undergo the characteristic nucleophilic ring-opening. solubilityofthings.comscholaris.ca

The interplay between these two functional groups allows for sequential or tandem reactions, providing efficient pathways to complex molecular architectures. For instance, the epoxide can be opened by a nucleophile, and the newly introduced functionality can then influence the reactivity of the vinyl group, or vice versa. This dual reactivity makes this compound a powerful tool for creating multiple stereocenters in a controlled manner.

Overview of Research Domains in this compound Chemistry

The unique structural and reactive properties of this compound have led to its application in a diverse range of research areas within organic synthesis. Key domains of investigation include:

Asymmetric Synthesis: Its inherent chirality makes it a valuable starting material for the synthesis of other chiral molecules. hilarispublisher.comnumberanalytics.com

Total Synthesis of Natural Products: this compound has been employed as a key fragment in the total synthesis of various natural products, where the introduction of specific stereochemistry is crucial. researchgate.netacs.orgnih.gov

Development of New Synthetic Methods: The unique reactivity of this compound has inspired the development of novel synthetic transformations, such as palladium-catalyzed cycloadditions and rearrangement reactions. acs.orgthieme-connect.com

Pharmaceutical and Medicinal Chemistry: As a versatile chiral building block, it serves as a precursor for the synthesis of biologically active compounds and pharmaceutical intermediates. researchgate.netlookchem.comresearchgate.net

The ongoing exploration of the chemistry of this compound continues to yield innovative synthetic strategies and provide access to a wide array of complex and valuable molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-ethenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBYFVGCMPJVJX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319016 | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62249-80-3 | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62249-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthesis Methodologies for S 2 Vinyloxirane

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of conjugated dienes represents a direct and atom-economical approach to chiral vinyloxiranes. Key methods include transition-metal catalysis and biocatalysis.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized olefins. wikipedia.orgorganic-chemistry.org This method is particularly effective for cis-disubstituted and conjugated dienes. wikipedia.orgorganic-chemistry.org The catalyst, often generated in situ, transfers an oxygen atom from a stoichiometric oxidant, such as sodium hypochlorite, to the double bond. wikipedia.org The enantioselectivity is controlled by the C2 symmetric chiral ligand. wikipedia.org While highly effective for many olefins, the direct enantioselective epoxidation of 1,3-butadiene (B125203) to (S)-2-vinyloxirane using this method requires careful optimization of the catalyst structure and reaction conditions to achieve high enantiomeric excess (ee). wikipedia.orgscielo.org.mx

The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective oxidation of allylic alcohols. organic-chemistry.org While not directly applicable to 1,3-butadiene, it can be used to synthesize precursors to this compound. For instance, the epoxidation of a suitable allylic alcohol can be followed by further synthetic modifications to yield the target molecule. healtheffects.org

Chemoenzymatic epoxidation has emerged as a greener alternative, often employing lipases or monooxygenases. researchgate.netnih.gov For example, whole-cell biotransformation using toluene (B28343) monooxygenase-producing organisms has been shown to oxidize 1,3-butadiene to 1,2-epoxy-3-butene (racemic vinyloxirane). researchgate.net Subsequent enzymatic kinetic resolution can then be employed to isolate the (S)-enantiomer. Lipase-catalyzed epoxidation, using an in situ generated peroxy acid, is another chemoenzymatic strategy. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates are common starting points for the synthesis of this compound.

A notable example is the synthesis starting from D-mannitol . A multi-step sequence can convert D-mannitol into a key intermediate, (S)-1-((2R,3S)-3-vinyloxiran-2-yl)ethanol, which contains the desired (S)-vinyloxirane core. This approach leverages the inherent chirality of the starting material to establish the stereocenter of the final product. A synthesis of (-)-(R)-2-vinyloxirane has also been reported from D-mannitol, demonstrating the versatility of this chiral precursor. cdnsciencepub.com

(S)-Glycidol , a versatile C3 chiral building block, can also serve as a precursor to this compound. The synthesis involves the protection of the hydroxyl group, followed by a ring-opening reaction and subsequent olefination to introduce the vinyl group. The final step is the reformation of the epoxide ring to yield this compound. The stereointegrity is maintained throughout the synthetic sequence.

Enantiomeric Resolution Techniques for Vinyloxirane

Resolution techniques separate a racemic mixture into its constituent enantiomers. For vinyloxirane, this can be achieved through chemical or enzymatic methods.

Chemical resolution often involves the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. slideshare.net For instance, reaction with an enantiomerically pure acid, such as dibenzoyl-L-tartaric acid, can form diastereomeric salts that may be separated by fractional crystallization due to their different physical properties. chemicalbook.com Subsequent removal of the resolving agent regenerates the enantiomerically pure epoxide.

Enzymatic resolution offers a highly selective method for separating enantiomers. This is often a kinetic resolution where one enantiomer reacts much faster than the other in the presence of an enzyme. A common strategy for obtaining enantiomerically enriched vinyloxiranes involves the enzymatic kinetic resolution of precursor vinylchlorohydrins. uwinnipeg.cathieme-connect.com For example, using Amano lipase (B570770) AK, racemic vinylchlorohydrins can be acylated, leaving one enantiomer of the alcohol largely unreacted. thieme-connect.com The resolved (R)-chlorohydrin can then be cyclized to this compound with high enantiopurity. thieme-connect.com

| Method | Substrate | Enzyme/Reagent | Product | ee (%) | Yield (%) | Reference |

| Enzymatic Kinetic Resolution | Racemic 1-chloro-3-buten-2-ol | Amano Lipase AK, Vinyl Acetate (B1210297) | (R)-1-chloro-3-buten-2-ol | >99 | ~50 | thieme-connect.com |

| Cyclization of Resolved Chlorohydrin | (R)-1-chloro-3-buten-2-ol | Base | This compound | >99 | High | thieme-connect.com |

Deracemization and Kinetic Resolution Methods

Unlike classical resolution which has a maximum theoretical yield of 50% for one enantiomer, deracemization and dynamic kinetic resolution (DKR) can theoretically convert 100% of a racemic starting material into a single enantiomer.

Kinetic resolution of racemic vinyloxirane itself is a prominent strategy. Copper-catalyzed kinetic resolution with Grignard reagents has been shown to be highly effective. thieme-connect.comthieme-connect.com Using chiral phosphorus ligands, such as the SimplePhos family, one enantiomer of the vinyloxirane reacts preferentially with the Grignard reagent, leaving the unreacted enantiomer in high enantiomeric excess. thieme-connect.comthieme-connect.com

| Catalyst System | Grignard Reagent | Unreacted Epoxide ee (%) | Reference |

| Cu/SimplePhos (L1) | EtMgBr | >90 (at <50% conversion) | thieme-connect.com |

| Cu/SimplePhos (L1) | i-PrMgCl | >90 (at <50% conversion) | thieme-connect.com |

Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) represent a powerful approach to deracemization. researchgate.netthieme-connect.de In this process, the racemic starting material is equilibrated in situ while one enantiomer is selectively transformed into the desired product. For vinyloxirane, a palladium(0) catalyst with a chiral ligand can facilitate the cycloaddition with a nucleophile, such as an isocyanate or a carbonate, to produce a chiral product with high enantiomeric excess. researchgate.netacs.orgacs.org The success of this method relies on the rate of racemization of the palladium-π-allyl intermediate being faster than the rate of the subsequent nucleophilic attack. acs.org

Recent Advancements in Stereoselective Synthesis

Research continues to uncover more efficient and selective methods for the synthesis of this compound.

Organocatalytic asymmetric epoxidation has gained significant attention as a metal-free alternative. Chiral ketones, for example, can catalyze the regio- and enantioselective epoxidation of conjugated dienes to form vinyl cis-epoxides. capes.gov.br This approach offers mild reaction conditions and avoids the use of toxic heavy metals.

Palladium-catalyzed asymmetric cycloaddition reactions of vinyloxiranes with various heterocumulenes, such as carbodiimides and isocyanates, have been developed to produce highly enantiomerically enriched heterocyclic compounds. acs.org While the primary products are not this compound itself, these methods highlight the advanced synthetic utility of racemic vinyloxirane in asymmetric synthesis, which can be coupled with a resolution or deracemization step.

Recent innovative strategies also focus on the development of novel catalytic systems with improved activity and selectivity, as well as the application of flow chemistry to enhance the safety and scalability of these transformations. rsc.org The stereodivergent synthesis of complex molecules using dual-catalysis systems also represents a frontier in this field, allowing access to all possible stereoisomers of a product from a common precursor. nih.gov

Reactivity and Reaction Mechanisms of S 2 Vinyloxirane

Nucleophilic Ring-Opening Reactions

(S)-2-Vinyloxirane, a chiral epoxide, is a versatile building block in organic synthesis due to the high reactivity of its strained three-membered ring. The ring-opening reactions are primarily driven by the release of this ring strain. chemistrysteps.comunizin.org These reactions typically proceed via an S\N2-type mechanism, where a nucleophile attacks one of the epoxide carbons, leading to the simultaneous cleavage of a carbon-oxygen bond. chemistrysteps.com

Regioselectivity and Stereoselectivity in Ring Opening

The presence of both a vinyl group and a chiral center in this compound introduces elements of regioselectivity and stereoselectivity in its ring-opening reactions. The outcome of the reaction, in terms of which carbon is attacked and the resulting stereochemistry, is influenced by several factors.

The structure of the nucleophile plays a critical role in determining the regioselectivity of the ring-opening reaction. Strong, "hard" nucleophiles, such as organolithium reagents, tend to attack the less sterically hindered carbon of the epoxide ring. chemistrysteps.com This preference for attack at the less substituted position is a hallmark of the S\N2 mechanism. chemistrysteps.com

In contrast, "soft" nucleophiles, often utilized in the form of organocuprates, can exhibit a different regioselectivity. These reagents can undergo an S\N2' reaction, where the nucleophile adds to the terminal carbon of the vinyl group, leading to a concerted ring opening and allylic rearrangement. acs.orgacs.org The choice between S\N2 and S\N2' pathways is a key consideration in the synthetic application of vinyloxiranes.

The choice of solvent can significantly influence the reaction pathway and, consequently, the regio- and stereoselectivity. numberanalytics.com Solvents can affect the reactivity of the nucleophile and stabilize transition states, thereby directing the reaction towards a specific outcome. numberanalytics.com For instance, in some reactions, polar aprotic solvents might favor an S\N2 mechanism, while other solvent systems could promote different pathways. libretexts.org The addition of coordinating solvents or additives, like HMPA, has been shown to improve the stereoselectivity of certain ring-opening reactions. acs.org

Research on the Corey-Chaykovsky reaction has demonstrated that the solvent can directly impact the product distribution. researchgate.net While protic solvents might be expected to hinder nucleophilic attack by nitrogen due to hydrogen bonding, their effect on regioselectivity can be complex and not always predictable. mdpi.com

Table 1: Effect of Solvents on Tautomeric Ratios

| Deuterated Solvent | Tautomeric Ratio |

| CDCl₃ | 69:31 |

| MeOD | 90:10 |

| DMSO-d6 | 98:2 |

Data sourced from a study on phenylcarbamothioyl cyanide salts, illustrating the significant influence of solvent on molecular equilibrium. mdpi.com

Both electronic and steric factors are fundamental in governing the regioselectivity of the epoxide ring scission. numberanalytics.com Steric hindrance generally directs the nucleophile to the less substituted carbon atom, a principle that holds true for many S\N2 reactions of epoxides. chemistrysteps.comunizin.orgnumberanalytics.com

Electronically, the distribution of charge in the transition state influences the site of nucleophilic attack. In base-catalyzed ring-opening, the attack is typically at the less sterically hindered carbon. unizin.orgd-nb.info However, under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. In this case, the nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.comd-nb.info The interplay between steric repulsion and electronic stabilization dictates the ultimate regiochemical outcome. d-nb.info

Solvent Effects on Regio- and Stereoselectivity

Metal-Catalyzed Nucleophilic Additions

Transition metal catalysts have emerged as powerful tools for controlling the reactivity and selectivity of reactions involving this compound. numberanalytics.com These catalysts can activate the epoxide, influence the nature of the nucleophile, and direct the course of the reaction to afford products that are not accessible through traditional methods.

Copper catalysts are particularly effective in promoting unique transformations of vinyloxiranes. nih.gov Copper(II) acetylacetonate (B107027) catalysts, for example, can facilitate the rearrangement of vinyloxiranes to 2,5-dihydrofurans in high yields. nih.govresearchgate.net This ring expansion reaction can be performed with low catalyst loadings and even in the absence of a solvent. nih.govresearchgate.net

The stereoselectivity of this copper-catalyzed ring expansion has been demonstrated, allowing access to either cis- or trans-2,5-disubstituted dihydrofurans by selecting the appropriate stereoisomer of the starting vinyloxirane. nsf.gov Density functional theory (DFT) calculations have provided insight into the mechanism, suggesting that the reaction may proceed through a dual Cu(I)-catalyst mechanism for a key migration step. acs.orgnih.gov The diastereospecificity of the reaction is controlled by this copper migration step. acs.orgnih.gov

Copper catalysts are also widely used in asymmetric allylic substitution (AAS) reactions of vinyloxiranes, enabling the enantioselective formation of C-C and C-heteroatom bonds. researchgate.net These reactions often involve the use of chiral ligands to control the stereochemical outcome. researchgate.net

Palladium-Catalyzed Nucleophilic Substitutions

Organocatalytic Ring-Opening Transformations

Rearrangement Pathways

In addition to ring-opening by external nucleophiles, this compound can undergo intramolecular rearrangements, particularly under thermal conditions.

When heated in the gas phase, 2-vinyloxirane undergoes isomerization to several different products through competing reaction pathways. nih.gov

Kinetic studies of the gas-phase thermolysis of 2-vinyloxirane between 270-310 °C have provided detailed insights into its rearrangement pathways. nih.gov The primary products are 2,3-dihydrofuran (B140613), (E)- and (Z)-2-butenal, and 3-butenal. nih.gov

A key finding is that the racemization of chiral 2-vinyloxirane occurs approximately six times faster than its structural isomerization to other compounds. nih.gov This suggests a reversible ring-opening pathway that allows for the loss of stereochemical information before the molecule rearranges into a different structure.

The proposed mechanisms for the formation of the different products are distinct:

2,3-Dihydrofuran is believed to form via the cleavage of the epoxide C-C bond, leading to a carbonyl ylide intermediate which then cyclizes. nih.gov

Butenals are thought to arise from the cleavage of a C-O bond, forming a carbon-oxygen diradical intermediate. nih.gov

Table 2: Relative Rates of Thermal Processes for 3-deuterio-2-vinyloxirane at 307.4 °C

| Process | Relative Rate |

| cis-trans-Isomerization | 1.0 |

| Dihydrofuran formation | 0.88 |

| Butenal formation | 5.94 |

| Racemization | 40.2 |

Data sourced from Crawford et al. (1976). nih.gov

Thermally Induced Isomerizations

Formation of Dihydrofurans and Butenals

The thermal rearrangement of 2-vinyloxirane leads to the formation of several products, including 2,3-dihydrofuran and various butenals. cdnsciencepub.comcdnsciencepub.com The thermolysis of 2-vinyloxirane in the gas phase at temperatures between 270-310 °C results in structural isomerization to 2,3-dihydrofuran, (E)- and (Z)-2-butenal, and 3-butenal. cdnsciencepub.comcdnsciencepub.com The formation of these products is believed to proceed through different mechanistic pathways.

The production of 2,3-dihydrofuran is suggested to occur via the thermolysis of the carbon-carbon bond of the oxirane ring, likely involving a carbonyl-ylide intermediate. cdnsciencepub.com In contrast, the formation of butenals is proposed to proceed through the cleavage of the carbon-oxygen bond of the oxirane, forming a carbon-oxygen diradical intermediate. cdnsciencepub.com Kinetic studies have shown that the racemization of chiral 2-vinyloxirane is significantly faster than its structural isomerization to dihydrofuran and butenals. cdnsciencepub.comcdnsciencepub.com

Furthermore, copper-catalyzed rearrangements of vinyl oxiranes can produce 2,5-dihydrofurans in high yields. researchgate.net This method is efficient, requiring low catalyst loadings and can even be performed without a solvent. researchgate.net Lewis acids, such as titanium tetrachloride (TiCl4), can also mediate the rearrangement of similar cyclopropyl (B3062369) systems to yield substituted dihydrofurans. rsc.org

Lewis Acid-Mediated Rearrangements

Lewis acids play a crucial role in promoting rearrangements of 2-vinyloxiranes, unlocking their potential as synthetic equivalents of β,γ-unsaturated aldehydes. scholaris.cacapes.gov.br

Treatment of 2-vinyloxiranes with a suitable Lewis acid, such as scandium triflate (Sc(OTf)₃), generates a reactive electrophilic intermediate in situ. capes.gov.brnih.gov This intermediate, which is equivalent to a β,γ-unsaturated aldehyde, can be trapped by a variety of nucleophiles. scholaris.cacapes.gov.br This strategy allows for the synthesis of a diverse range of products that are otherwise difficult to access. scholaris.ca For instance, the in situ generated electrophiles can be trapped by chiral allylating agents to afford bishomoallylic alcohols. capes.gov.brnih.gov This method has been successfully applied to both racemic and asymmetric allylation, crotylation, and propargylation reactions. scholaris.ca

The isomerization of 2-vinyloxiranes to β,γ-unsaturated aldehydes is a key transformation mediated by Lewis acids. scholaris.canih.gov These resulting aldehydes are often unstable and prone to further isomerization to their more stable α,β-conjugated counterparts. scholaris.ca However, by generating the β,γ-unsaturated aldehyde in the presence of a nucleophile, it can be trapped before it has a chance to isomerize, providing a powerful synthetic tool. scholaris.canih.gov The choice of Lewis acid is critical for the success of this transformation. Scandium triflate has been identified as an effective catalyst for this rearrangement. nih.gov This in situ generation and trapping strategy avoids the isolation of the often-unstable β,γ-unsaturated aldehyde. scholaris.ca

Generation and Trapping of Electrophilic Intermediates

Cycloaddition Reactions

This compound also participates in various cycloaddition reactions, offering pathways to construct heterocyclic scaffolds.

Palladium(0) complexes have been shown to catalyze the asymmetric [3+2] cycloaddition of vinyloxiranes with heterocumulenes, such as carbodiimides and isocyanates. springernature.comaccefyn.org.coacs.org This reaction provides an efficient route to chiral vinyloxazolidine derivatives. springernature.comacs.org

In a notable example, the reaction of 2-vinyloxiranes with carbodiimides using a palladium catalyst, Pd₂(dba)₃·CHCl₃, in the presence of a chiral phosphine (B1218219) ligand like Tol-BINAP, yields 4-vinyl-1,3-oxazolidin-2-imines. acs.org These reactions can achieve high yields (70-99%) and excellent enantioselectivities (up to 95% ee). acs.org The stereoselectivity of the reaction is highly dependent on the structure of the chiral ligand, the substrates, and the reaction conditions. acs.org The proposed mechanism involves the nucleophilic attack of a nitrogen atom from the heterocumulene on a π-allyl palladium intermediate, with this step being the enantioselectivity-determining step. acs.org

When isocyanates are used as the heterocumulene partner under similar catalytic conditions, the corresponding 4-vinyl-1,3-oxazolidin-2-ones are formed in high yields, but with lower enantioselectivities (not exceeding 50% ee). acs.org

Table 1: Products from Palladium(0)-Catalyzed Asymmetric [3+2] Cycloaddition of 2-Vinyloxiranes with Heterocumulenes. acs.org

| Heterocumulene | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Carbodiimides | 4-Vinyl-1,3-oxazolidin-2-imines | 70-99 | up to 95 |

| Isocyanates | 4-Vinyl-1,3-oxazolidin-2-ones | High | ≤ 50 |

Asymmetric Cycloadditions with Heterocumulenes

Stereocontrol via Chiral Ligands and Substrate Design

The stereochemical outcome of cycloaddition reactions involving this compound is profoundly influenced by the choice of chiral ligands and the design of the substrate. In palladium-catalyzed cycloadditions, the structure of chiral phosphine ligands is a critical factor in achieving high enantioselectivity. For instance, the reaction of 2-vinyloxiranes with carbodiimides, catalyzed by a palladium complex with TolBINAP as the chiral ligand, yields 4-vinyl-1,3-oxazolidin-2-imines with up to 95% enantiomeric excess (ee). nih.govacs.orgacs.org The effectiveness of the stereocontrol is highly dependent on both the ligand and the substrate structures, as well as the specific reaction conditions. nih.govacs.orgacs.org

In the context of dearomative [3+2] cyclization reactions with 3-nitroindoles, a palladium complex derived from [Pd(η³-C₃H₅)Cl]₂ and the novel PHOX ligand (S)-L7 has been effectively used. researchgate.net This system demonstrates stereodivergent outcomes based on the solvent used; reactions in toluene (B28343) favor the (3S) product, while those in acetonitrile (B52724) yield the (3R) product, both with high diastereoselectivity and enantioselectivity. researchgate.net This highlights how the interplay between the chiral ligand and the reaction environment dictates the final stereochemistry.

Furthermore, substrate design plays a crucial role. The inherent chirality of this compound can direct the stereochemical course of a reaction, but this is often modulated by the catalytic system. Vinyloxiranes, in general, provide a platform for bis-allylic substitution reactions, where careful selection of reagents and reaction conditions can generate new vicinal stereogenic centers with high control. nih.gov The development of chiral P,S ligands and phosphoramidite (B1245037) ligands has also been instrumental in controlling stereoselectivity in palladium-catalyzed [3+2] cycloadditions of related vinyl cyclopropanes, a strategy that relies on remote stereoinduction through hydrogen bonding. scholaris.ca

Enantiodetermining Steps in Cycloaddition Processes

The key enantiodetermining step in the palladium-catalyzed asymmetric cycloaddition of 2-vinyloxiranes with heterocumulenes, such as carbodiimides, is believed to be the nucleophilic attack of a nitrogen atom on a π-allyl palladium intermediate. nih.govacs.orgacs.org This intermediate is formed from the oxidative addition of the palladium(0) catalyst to the vinyloxirane. The chiral ligand bound to the palladium center creates a chiral environment that differentiates the two faces of the π-allyl system, leading to the preferential formation of one enantiomer upon nucleophilic attack. nih.govacs.orgacs.org

In the stereodivergent dearomative [3+2] cyclization of 2-vinyloxiranes with 3-nitroindoles, the rate-determining step, which is often the enantiodetermining step, can vary. researchgate.net Hammett analyses and ESI-MS experiments have suggested that in toluene, the first addition to the 3-nitroindole is rate-determining. researchgate.net Conversely, when the reaction is performed in acetonitrile, the second addition to the π-allylpalladium moiety becomes the rate-determining step. researchgate.net This shift in the mechanistic pathway, influenced by the solvent, is responsible for the observed switch in diastereoselectivity. researchgate.net

Dearomative Cyclization Reactions

This compound is a valuable substrate for dearomative cyclization reactions, which transform flat aromatic compounds into three-dimensional polycyclic structures. A notable example is the palladium-catalyzed dearomative [3+2] cyclization of 3-nitroindoles using racemic 2-vinyloxirane, which can be adapted for the (S)-enantiomer. researchgate.net This reaction proceeds via the oxidative addition of the vinyloxirane to a palladium catalyst, forming a zwitterionic π-allyl palladium species that then undergoes cyclization with the indole. researchgate.net

These reactions are highly tunable. For example, using a palladium catalyst with a PHOX ligand ((S)-L7), the reaction with 3-nitroindoles can be directed to produce different diastereomers by simply changing the solvent. researchgate.net In toluene, the cyclization yields products with a (3S) configuration at the allylic position in up to 99% yield and 88% ee, whereas in acetonitrile, the (3R) configuration is favored with up to 98% yield and 98% ee. researchgate.net This provides an efficient method for synthesizing structurally diverse and densely substituted chiral cyclopenta[b]indolines. researchgate.net Similarly, Pd-catalyzed intermolecular allylic dearomatization reactions of substituted indoles with vinyloxirane can produce various spiroindolenine derivatives under mild conditions. total-synthesis.com

| Solvent | Major Product Configuration | Max. Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Toluene | 3S | 99% | 95:5 | 88% |

| Acetonitrile | 3R | 98% | 93:7 | 98% |

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In these reactions, the vinyl group of this compound can act as the two-π-electron component, or dienophile. masterorganicchemistry.comlibretexts.org For a successful reaction, the dienophile is typically electron-poor, which can be achieved by the presence of electron-withdrawing groups. libretexts.orgchemistrysteps.com Lewis acids can also be used to activate dienophiles, including vinylazaarenes, for cycloaddition with unactivated dienes. nih.gov

While classic [4+2] Diels-Alder reactions involving this compound are not extensively documented, it readily participates in related pericyclic reactions. These are often catalyzed by transition metals, which alter the reaction pathway from a concerted mechanism. For example, racemic 2-vinyloxirane (butadiene monoxide) undergoes rhodium-catalyzed formal [3+2] cycloadditions with imines, using a chiral sulfur-alkene ligand to produce oxazolidine (B1195125) derivatives with high yield and stereoselectivity. nih.govacs.orgacs.org It also participates in [3+2] cycloadditions with thiocarbonyl compounds. researchgate.net

The vinyl group itself can undergo [2+2]-like cycloadditions. For instance, the adsorption of butadiene monoxide on a Si(111)-(7x7) surface proceeds via a [2+2]-like cycloaddition of the vinyl group, leaving the epoxide ring intact. researchgate.netrsc.org These varied cycloaddition pathways, including formal [3+2] and [2+2] reactions, demonstrate the versatility of the vinyloxirane scaffold in constructing diverse ring systems beyond the conventional Diels-Alder paradigm. scholaris.ca

Electrocatalytic Transformations

Electrocatalysis offers a sustainable and mild approach to drive chemical transformations, using electricity to replace harsh chemical reagents. This compound and related structures are suitable substrates for such transformations, particularly for carboxylation reactions utilizing carbon dioxide (CO₂).

Regioselectivity and Stereoselectivity in Electrocarboxylation

The electrocarboxylation of epoxides, including aryl epoxides, with CO₂ can proceed with high chemo- and regioselectivity under mild electrochemical conditions to afford valuable β-hydroxy acids. In palladium-catalyzed processes, the regioselectivity of carboxylation is a critical aspect. For example, the Pd(0)-catalyzed carboxylation of 2-vinyloxirane can lead to the formation of 4-vinyl-1,3-dioxolan-2-one. chemistrysteps.comrsc.org

The principles governing regioselectivity have been studied in detail using related substrates. In the electrocarboxylation of N-heteroarenes, the choice between a divided and an undivided electrochemical cell can completely switch the site of carboxylation. This is attributed to the presence or absence of anodically generated species that can alter the reaction mechanism from a kinetically controlled to a thermodynamically favored pathway. While not specifically demonstrated for this compound, these findings suggest that the regiochemical outcome of its electrocarboxylation could be precisely controlled by tuning the electrochemical setup.

Electrode Material Influence on Reaction Outcome

The choice of electrode material is a crucial parameter in electrocatalysis, significantly influencing the efficiency, selectivity, and even the mechanistic pathway of a reaction. libretexts.org The electronic structure and surface properties of the electrode material affect the binding energies of reaction intermediates, which in turn dictates the overpotential and product selectivity. libretexts.org

A compelling demonstration of this influence is seen in the palladium-catalyzed electrocarboxylation of Baylis-Hillman acetates, which are structurally related to allylic systems derived from vinyloxiranes. chemistrysteps.comrsc.org In this system, an unprecedented, complete switch in regioselectivity is achieved by simply changing the cathode material. chemistrysteps.comrsc.org

| Cathode Material | Predominant Regioisomer | Product Type |

|---|---|---|

| Platinum (Pt) | Benzylic Carboxylation Product | α-Aryl-β-methylene-γ-butyrolactone |

| Nickel (Ni) | Cinnamyl Carboxylation Product | (E)-α-Benzylidene-γ-butyrolactone |

When a platinum cathode is used, carboxylation occurs at the benzylic position. chemistrysteps.comrsc.org In stark contrast, using a nickel cathode under otherwise identical conditions leads to a complete reversal, with carboxylation occurring at the cinnamyl position to exclusively give the (E)-stereoisomer. chemistrysteps.comrsc.org This dramatic effect is attributed to differences in how the two metals interact with the reaction intermediates, highlighting the power of electrode material selection as a tool for controlling reaction outcomes in the electrocatalytic transformations of complex organic molecules like this compound. chemistrysteps.comrsc.org

S 2 Vinyloxirane As a Chiral Building Block in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The strategic use of (S)-2-vinyloxirane has been instrumental in the total synthesis of several natural products. Its ability to introduce chirality and serve as a precursor for various functional groups makes it a powerful tool for synthetic chemists.

One notable application is in the synthesis of cryptophycin (B1240208) analogues. scholaris.ca Researchers have utilized this compound as a synthetic equivalent to a β,γ-unsaturated aldehyde, which is typically unstable. scholaris.ca Through a Lewis acid-mediated rearrangement and trapping with nucleophiles, a variety of useful products can be generated. scholaris.ca This methodology has been pivotal in creating key fragments of the pharmacologically active anti-cancer natural products, the cryptophycins. scholaris.ca

Furthermore, the vinyloxirane-to-dihydrofuran rearrangement has been a key strategy in the synthesis of natural products like ipomeamarone (B14765046) and salviasperanol. acs.org This rearrangement provides an efficient pathway to the dihydrofuran core structure present in these molecules. acs.org The stereochemistry of the starting vinyloxirane directly influences the stereochemistry of the resulting dihydrofuran, highlighting the importance of using the enantiomerically pure (S)-form for stereocontrolled synthesis. nsf.gov

The application of this compound also extends to the synthesis of other complex natural products. For instance, it has been employed in the synthesis of the diterpenoid (-)-ambliol B and the potent anti-cancer agent vinigrol. nih.gov These syntheses often involve multi-step sequences where the vinyloxirane moiety is transformed into key structural motifs within the target molecule.

Utility in Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries due to their reactivity and ability to introduce specific stereochemistry. cphi-online.comlookchem.comlookchem.com

In the pharmaceutical sector, this compound is a precursor for the synthesis of various drug molecules. solubilityofthings.com For example, it is a key starting material in some synthetic routes to Rivastigmine, a drug used for the treatment of mild to moderate dementia of the Alzheimer's type. scirp.orggoogle.comnih.gov The synthesis often involves the ring-opening of the epoxide by an appropriate amine, followed by further functionalization to yield the final active pharmaceutical ingredient.

The versatility of vinyloxiranes extends to the production of agrochemical intermediates. lookchem.com Compounds like 3,4-epoxy-2-methyl-1-butene, a related vinyloxirane derivative, are used as precursors in the synthesis of pesticides and herbicides. lookchem.com The epoxide ring can be opened by various nucleophiles to introduce different functionalities, leading to a diverse range of agrochemical products. lookchem.com

| Intermediate/Product | Industry | Application of this compound |

| Rivastigmine | Pharmaceutical | Key chiral building block for the synthesis of the active pharmaceutical ingredient. scirp.orggoogle.com |

| Agrochemicals (various) | Agrochemical | Precursor for the synthesis of pesticides and herbicides. lookchem.com |

| Cryptophycin Analogues | Pharmaceutical | Synthetic equivalent of an unstable aldehyde in the total synthesis of these anti-cancer agents. scholaris.ca |

Synthesis of Chiral Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of chiral heterocyclic compounds. The epoxide and vinyl functionalities provide multiple reaction sites for cyclization reactions.

This compound can be used to synthesize chiral oxazolidine (B1195125) derivatives. For example, palladium-catalyzed [3+2] cycloaddition reactions of vinyloxiranes with imines afford 1,3-oxazolidine derivatives in good to excellent yields with high regioselectivity. clockss.org The reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the imine. clockss.org

Furthermore, highly enantioselective synthesis of 4-vinyl-1,3-oxazolidin-2-imine derivatives has been achieved through palladium(0)-catalyzed cycloaddition of 2-vinyloxiranes with unsymmetrical carbodiimides. acs.org The use of chiral phosphine (B1218219) ligands, such as TolBINAP, can lead to excellent enantioselectivity (up to >99% ee). acs.org

The rearrangement of vinyloxiranes to dihydrofurans is a well-established and synthetically useful transformation. acs.orgcdnsciencepub.com This rearrangement can be promoted thermally or by using catalysts. cdnsciencepub.comgoogle.com The stereochemistry of the starting this compound is transferred to the product, allowing for the synthesis of optically active 2,5-dihydrofuran (B41785) derivatives. nsf.gov This method has been applied in the total synthesis of natural products containing the dihydrofuran moiety. acs.org

Copper-catalyzed ring expansion of vinyl oxiranes provides another efficient route to cis-2,5-dihydrofuran cores. nsf.govresearchgate.net This stereoselective reaction has been utilized in the synthesis of various natural products. researchgate.net

The synthetic utility of this compound extends to the construction of other important chiral heterocyclic scaffolds.

Morpholine (B109124) Derivatives: Chiral morpholine derivatives, which are present in many biologically active compounds, can be synthesized from precursors derived from this compound. semanticscholar.orgresearchgate.nete3s-conferences.orgrsc.org Asymmetric hydrogenation of unsaturated morpholines, which can be prepared from vinyloxirane-derived intermediates, yields 2-substituted chiral morpholines with high enantioselectivity. rsc.org

1,3-Oxazepine Derivatives: Palladium-catalyzed [5+2] cycloaddition of 2-aryl-2-vinyloxiranes with sulfamate-derived cyclic imines has been developed to construct 1,3-oxazepine heterocycles. acs.org In this reaction, the zwitterionic allylpalladium intermediate derived from the vinyloxirane acts as a five-membered synthon. acs.org

| Heterocyclic Compound | Synthetic Method | Key Features |

| Oxazolidine Derivatives | Palladium-catalyzed [3+2] cycloaddition with imines. clockss.org | High regioselectivity. |

| 1,3-Oxazolidin-2-imine Derivatives | Palladium(0)-catalyzed cycloaddition with carbodiimides. acs.org | Highly enantioselective with chiral ligands. acs.org |

| Dihydrofuran Derivatives | Thermal or catalytic rearrangement. cdnsciencepub.comgoogle.com | Stereospecific transfer of chirality. nsf.gov |

| Dihydrofuran Derivatives | Copper-catalyzed ring expansion. nsf.govresearchgate.net | Stereoselective formation of cis-2,5-dihydrofurans. researchgate.net |

| Morpholine Derivatives | Asymmetric hydrogenation of unsaturated precursors. rsc.org | Access to 2-substituted chiral morpholines. rsc.org |

| 1,3-Oxazepine Derivatives | Palladium-catalyzed [5+2] cycloaddition with cyclic imines. acs.org | Vinyloxirane acts as a five-membered synthon. acs.org |

Dihydrofuran Derivatives

Generation of Vicinal Stereogenic Centers

A significant application of this compound in organic synthesis is the generation of vicinal stereogenic centers, which are two adjacent stereocenters. The ability to control the relative and absolute stereochemistry of these centers is crucial in the synthesis of many complex molecules.

Vinyloxiranes can undergo sequential bis-allylic substitution reactions to create vicinal stereogenic centers with high regio- and stereocontrol. nih.govacs.org For example, reaction of an electron-deficient vinyloxirane with dialkylzinc reagents in the presence of a copper catalyst can proceed with excellent SN2' regioselectivity and anti-diastereoselectivity. nih.govacs.org Subsequent conversion of the resulting allylic alcohol to an acetate (B1210297) and reaction with an alkylcyanocuprate can then proceed with high syn-diastereoselectivity in an SN2'-selective allylic substitution. nih.govacs.org

This methodology allows for the controlled installation of two new stereocenters adjacent to each other. The choice of reagents and reaction conditions is critical for achieving the desired regio- and stereochemical outcome. nih.govacs.org The development of such regio- and stereocontrolled bis-allylic substitution reactions on vinyloxiranes provides a powerful tool for the synthesis of molecules with vicinal alkane stereogenic centers. nih.gov

Precursors for Homoallylic Homopropargylic Alcohols

This compound serves as a valuable chiral starting material for the synthesis of homoallylic homopropargylic alcohols. These products, which contain two distinct and synthetically versatile π-systems, are accessible through a strategic reaction sequence that leverages the reactivity of the epoxide ring. The core of this strategy involves the Lewis acid-catalyzed rearrangement of the vinyloxirane into a transient β,γ-unsaturated aldehyde, which is immediately trapped by a suitable propargylating or allenylating agent. acs.orgnih.gov

A significant advancement in this area involves the use of B-allenyl-9-borabicyclo[3.3.1]nonane (B-allenyl-9-BBN) as the trapping reagent. acs.org In this process, a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂), facilitates the isomerization of the 2-vinyloxirane substrate into the corresponding β,γ-unsaturated aldehyde in situ. nih.gov This highly reactive aldehyde is then intercepted by B-allenyl-9-BBN, undergoing an addition reaction to furnish the desired homoallylic homopropargylic alcohol in high yield. acs.org This method is advantageous as it circumvents the challenges associated with the preparation and handling of isolated β,γ-unsaturated aldehydes. acs.org

The reaction demonstrates broad applicability with various substituted 2-vinyloxiranes, proceeding efficiently to produce the target alcohols. acs.org An enantioselective version of this reaction has also been successfully developed, enabling the synthesis of enantiomerically enriched homoallylic homopropargylic alcohols. acs.orgnih.gov By employing a chiral borane (B79455) reagent derived from 10-TMS-9-borabicyclo[3.3.2]decanes, high levels of asymmetric induction can be achieved. acs.org The choice of the borane's chirality dictates the stereochemistry of the final product, making both enantiomers of the homoallylic homopropargylic alcohol accessible. acs.org

The synthetic utility of the resulting homoallylic homopropargylic alcohols is significant, as the distinctly different alkene and alkyne functionalities can be selectively manipulated in subsequent transformations. acs.orgscholaris.ca For example, these compounds are suitable substrates for enyne metathesis reactions to form functionalized carbocyclic dienes. scholaris.ca

Detailed Research Findings

Research conducted by Maddess and Lautens demonstrated a robust protocol for this transformation. acs.org They first developed a convenient synthesis for B-allenyl-9-BBN and applied it to the propargylation of various aldehydes and ketones. Extending this methodology, they successfully trapped the in situ-generated β,γ-unsaturated aldehydes from a range of 2-vinyloxiranes. acs.org

The reaction conditions were optimized, typically involving the slow addition of the vinyloxirane to a mixture of the Lewis acid catalyst and the allenylborane reagent in a suitable solvent like THF at low temperatures. The results for the racemic synthesis are summarized in the table below.

Table 1: Racemic Synthesis of Homoallylic Homopropargylic Alcohols from 2-Vinyloxiranes This table summarizes the reaction of various 2-vinyloxiranes with B-allenyl-9-BBN, catalyzed by a Lewis acid, to yield the corresponding homoallylic homopropargylic alcohols.

| Vinyloxirane Substrate (R group) | Lewis Acid | Yield (%) |

|---|---|---|

| H | Sc(OTf)₃ | 86 |

| Me | Sc(OTf)₃ | 84 |

| n-Bu | Sc(OTf)₃ | 91 |

| Ph | BF₃·OEt₂ | 87 |

| CH₂OBn | BF₃·OEt₂ | 89 |

| Cyclohexyl | Sc(OTf)₃ | 85 |

Data sourced from Organic Letters, 2005, 7 (16), 3557–3560. acs.org

Furthermore, an enantioselective variant was established using a chiral borabicyclo[3.3.2]decane system. When this compound was subjected to the reaction conditions using a specific enantiomer of the chiral borane, the corresponding homoallylic homopropargylic alcohol was obtained in good yield and with high enantioselectivity. acs.org The absolute stereochemistry of the product was confirmed and found to be consistent with established models for asymmetric allylation. acs.org

Table 2: Enantioselective Synthesis of a Homoallylic Homopropargylic Alcohol This table details the asymmetric synthesis using this compound to produce an enantiomerically enriched homoallylic homopropargylic alcohol.

| Vinyloxirane Substrate | Chiral Reagent | Lewis Acid | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| This compound | (+)-10-TMS-9-borabicyclo[3.3.2]decane derived allenylborane | BF₃·OEt₂ | 78 | 94 |

Data sourced from Organic Letters, 2005, 7 (16), 3557–3560. acs.org

This methodology provides an efficient and versatile route to chiral homoallylic homopropargylic alcohols, which are important building blocks for the synthesis of complex molecules. acs.orggeorgiasouthern.edu

Polymerization Studies Involving S 2 Vinyloxirane

Ring-Opening Polymerization (ROP) Mechanisms

The high ring strain of the oxirane ring (approximately 116 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization (ROP). mdpi.com ROP can proceed through different mechanisms, including radical, cationic, and anionic pathways, each yielding distinct polymeric structures. wikipedia.orgresearchgate.net

The radical ring-opening polymerization (RROP) of vinyloxirane derivatives offers a pathway to introduce functional groups into the main chain of polymers. researchgate.net The process is initiated by common free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). hanrimwon.com

The generally accepted mechanism for the RROP of vinyloxirane involves the initial attack of a radical initiator on the vinyl group. This forms a radical intermediate that can subsequently rearrange through the cleavage of a C-C bond in the oxirane ring. This ring-opening step is driven by the release of ring strain and results in the formation of a more stable allyl radical. hanrimwon.com This allyl radical then propagates the polymerization. However, this pathway competes with standard vinyl chain polymerization and, at elevated temperatures, with intramolecular rearrangement processes. mdpi.comhanrimwon.com

For instance, studies on 2-vinyl-3-(ß-phenyl)-vinyloxirane (VPVO), a derivative of vinyloxirane, have provided insight into this process. Polymerization was carried out using various radical initiators at different temperatures.

Table 1: Radical Polymerization of 2-Vinyl-3-(ß-phenyl)-vinyloxirane (VPVO)

| Initiator (mol %) | Temperature (°C) | Time (hrs) | Conversion (%) |

|---|---|---|---|

| BPO (5) | 80 | 40 | 17 |

| DTBP (20) | 120 | 48 | 63 |

Data sourced from a study on VPVO polymerization, demonstrating the feasibility of radical-initiated polymerization. hanrimwon.com

The structure of the resulting polymer confirmed that the polymerization proceeded via ring-opening, as evidenced by the appearance of characteristic absorption bands for C=C stretching and C-O-C of a vinyl ether in the IR spectrum. hanrimwon.com

Cationic and anionic ring-opening polymerizations are primary methods for polymerizing epoxides. wikipedia.org

Cationic Ring-Opening Polymerization (CROP) is characterized by cationic initiators and intermediates. wikipedia.org The polymerization of cyclic ethers like vinyloxirane can be initiated by Brønsted acids or Lewis acids. mdpi.com The process occurs via an SN1 or SN2 chain-growth mechanism, where the propagating species is a tertiary oxonium ion. mdpi.comwikipedia.org The chain grows as cyclic monomers are added, leading to the opening of the ring system. wikipedia.org CROP can proceed through two main pathways: the active chain end mechanism, where the monomer attacks the cationic growing chain end, or the activated monomer mechanism, where the active chain end is an alcohol that attacks a protonated monomer. mdpi.com

Anionic Ring-Opening Polymerization (AROP) involves nucleophilic reagents as initiators, such as alkoxides. wikipedia.org For epoxides, the initiator attacks one of the ring carbons in a nucleophilic substitution reaction, thus opening the ring and creating a new alkoxide at the other end, which serves as the new propagating center. mdpi.comwikipedia.org This process repeats, allowing the polymer chain to grow. The polymerization of monomers like 2-oxazolines and cyclic esters often follows distinct cationic and anionic ring-opening mechanisms, respectively, which has made simultaneous polymerization challenging. nih.gov

Radical Ring-Opening Polymerization of Vinyloxirane

Alternating Copolymerization with Carbon Dioxide

The copolymerization of epoxides with carbon dioxide (CO₂) is a highly attractive pathway for CO₂ utilization and the synthesis of aliphatic polycarbonates. acs.org (S)-2-Vinyloxirane is a valuable monomer in this context, as its incorporation introduces pendant vinyl groups along the polycarbonate backbone, which are available for further modification. researchgate.net

Achieving high selectivity for the polycarbonate over the formation of cyclic carbonate byproduct is a primary challenge in CO₂/epoxide copolymerization. Significant progress has been made with the development of specific catalyst systems, particularly those based on cobalt(III)-salen complexes. nsf.gov

Bifunctional catalysts, which incorporate a quaternary ammonium (B1175870) salt into the salen ligand framework, have proven to be highly effective. acs.orgresearchgate.net These systems tether the nucleophilic co-catalyst to the metal complex, enhancing catalytic activity and selectivity. For example, the bifunctional catalyst [(1R,2R)-SalenCo(III)(DNP)₂] (where DNP = 2,4-dinitrophenolate) has been shown to catalyze the CO₂/2-vinyloxirane copolymerization with high selectivity, yielding polycarbonates with over 99% carbonate linkages. acs.orgresearchgate.netacs.org

More recently, new Co(III) salen betaine (B1666868) functional catalysts have been reported that show high activity and selectivity for the copolymerization of CO₂ with challenging epoxides like 2-vinyloxirane, in some cases outperforming previously developed bifunctional systems. nsf.gov

Table 2: Selected Catalyst Systems for CO₂/2-Vinyloxirane Copolymerization

| Catalyst | Co-catalyst | Temp (°C) | Pressure (MPa) | TOF (h⁻¹) | Selectivity (Polymer %) |

|---|---|---|---|---|---|

| Bifunctional Co(III) Salen | - | 25 | 2 | 230 | >99 |

| Co(III) Salen Betaine (2a) | PPNDNP | 25 | 3 | 247 | 93 |

| Co(III) Salen Betaine (2b) | PPNDNP | 25 | 3 | 290 | 96 |

| Co(III) Salen Betaine (2b) | PPNBF₄ | 25 | 3 | 258 | >99 |

TOF (Turnover Frequency) and selectivity data compiled from studies on Co(III)-based catalysts. nsf.gov

Research has also shown that the presence of a more reactive epoxide, such as propylene (B89431) oxide, can significantly activate the incorporation of 2-vinyloxirane into the polymer chain during terpolymerization, while also inhibiting the formation of the cyclic carbonate byproduct. acs.orgresearchgate.net

The alternating copolymerization of this compound and CO₂ yields poly(2-vinyloxirane carbonate) (PVIC), a polycarbonate with a pendant vinyl group on each repeating unit. researchgate.net Spectroscopic analysis confirms that highly selective catalysts produce a polymer with a perfectly alternating structure, containing over 99% carbonate linkages and negligible ether linkages. acs.orgresearchgate.net The resulting copolymers typically exhibit monomodal molecular weight distributions and low polydispersity indices (PDI < 1.10). acs.org

A key property of these copolymers is their glass transition temperature (T₉). Studies have demonstrated that the T₉ decreases as the content of vinyl groups in the polycarbonate increases. researchgate.netacs.org This property can be tuned by creating terpolymers with other epoxides like propylene oxide. researchgate.net Common CO₂-based polycarbonates are known to be highly hydrophobic, an "inert" property that makes them suitable for certain applications but challenging for others that require functionalization. researchgate.netacs.org

Catalyst Systems for CO2/(S)-2-Vinyloxirane Copolymerization

Post-Polymerization Functionalization of this compound Copolymers

The pendant vinyl groups on the PVIC backbone are ideal handles for post-polymerization modification, allowing for the transformation of the initially hydrophobic polymer into materials with a wide range of functionalities. rsc.org This approach is a practical method for introducing functional groups that permit the decoration of polymer chains. acs.orgacs.org

A highly efficient method for this functionalization is the thiol-ene "click" reaction. researchgate.netrsc.org This reaction, typically initiated by a radical source like AIBN, proceeds with anti-Markovnikov regioselectivity and can achieve nearly quantitative yields. acs.orgresearchgate.net

By reacting PVIC with specific thiol-containing molecules, various functional groups can be introduced:

Hydroxyl Groups: Reaction with 2-mercaptoethanol (B42355) yields a polycarbonate with pendant hydroxyl groups (PVIC-OH). researchgate.net

Carboxyl Groups: Reaction with thioglycolic acid produces a polycarbonate with pendant carboxylic acid groups (PVIC-COOH). researchgate.net

These modifications transform the hydrophobic PVIC into amphiphilic polycarbonates. researchgate.netacs.org Further reaction, such as deprotonation of PVIC-COOH with aqueous ammonium hydroxide, can lead to water-soluble CO₂-based polycarbonates (PVIC-COONH₄), opening possibilities for biomedical applications like bioconjugation and drug delivery. researchgate.netrsc.org

Table 3: Properties of Functionalized Poly(2-vinyloxirane carbonate) Derivatives

| Polymer | Functional Group | Key Property |

|---|---|---|

| PVIC | -CH=CH₂ | Hydrophobic |

| PVIC-OH | -CH₂CH₂SCH₂CH₂OH | Amphiphilic |

| PVIC-COOH | -CH₂CH₂SCH₂COOH | Amphiphilic |

| PVIC-COONH₄ | -CH₂CH₂SCH₂COO⁻NH₄⁺ | Water-Soluble |

Data compiled from studies on the post-polymerization functionalization of PVIC. researchgate.netacs.org

Derivatization for Amphiphilic and Water-Soluble Polymers

The inherent hydrophobicity of many common polymers, such as CO2-based polycarbonates, presents a challenge for their use in biomedical applications that require interaction with aqueous environments. acs.orgresearchgate.netscispace.com To overcome this, functional groups can be introduced into the polymer structure, allowing for the covalent attachment of bioactive substances. acs.orgresearchgate.netscispace.comacs.org this compound serves as a valuable monomer in this context, as its vinyl groups provide a handle for post-polymerization modification.

A key strategy involves the alternating copolymerization of 2-vinyloxirane and carbon dioxide (CO2). acs.orgacs.org This process, often catalyzed by bifunctional catalysts like [(1R,2R)-SalenCo(III)(DNP)2] bearing a quaternary ammonium salt, yields CO2-based poly(2-vinyloxirane carbonate) (PVIC) with over 99% carbonate linkages. acs.orgresearchgate.netscispace.comacs.org The presence of propylene oxide during this terpolymerization has been shown to activate the 2-vinyloxirane, leading to its efficient incorporation into the polymer chain while inhibiting the formation of undesirable cyclic carbonate byproducts. acs.orgresearchgate.netacs.org The resulting polymers exhibit narrow molecular weight distributions with Polydispersity Index (PDI) values typically below 1.10. acs.org

The pendant vinyl groups on the PVIC backbone are then exploited for derivatization, most notably through thiol-ene coupling reactions. acs.orgacs.org This "click" chemistry approach, often initiated by radicals from azobis(isobutyronitrile) (AIBN), allows for the nearly quantitative addition of thiol-containing molecules in an anti-Markovnikov fashion. acs.org By reacting PVIC with reagents such as 2-mercaptoethanol or thioglycolic acid, amphiphilic polycarbonates featuring multiple hydroxyl (PVIC-OH) or carboxyl (PVIC-COOH) functionalities are created. acs.orgacs.org These modifications transform the initially hydrophobic polymer into an amphiphile.

Further derivatization of these amphiphilic polymers can render them fully water-soluble. For example, the hydroxyl-functionalized polymer (PVIC-OH) can react with L-aspartic acid anhydride (B1165640) hydrochloride salt, and the carboxyl-functionalized polymer (PVIC-COOH) can be deprotonated with aqueous ammonium hydroxide. acs.orgacs.org These modifications result in the water-soluble polymers PVIC-OH-Asp and PVIC-COONH4, respectively. acs.orgacs.org The introduction of these functional and ionic groups significantly impacts the polymer's thermal properties, as shown in the table below. acs.org

| Polymer | Description | Glass Transition Temperature (Tg) |

|---|---|---|

| PVIC | Poly(2-vinyloxirane carbonate) | Lower Tg |

| PVIC-OH | Hydroxyl-functionalized PVIC | Lower Tg |

| PVIC-COOH | Carboxyl-functionalized PVIC | Lower Tg |

| PVIC-OH-Asp | Aspartic acid-functionalized PVIC-OH | Higher Tg |

| PVIC-COONH4 | Ammonium salt of PVIC-COOH | Higher Tg |

Bioconjugation and Drug Delivery Applications

The functionalized polymers derived from this compound are considered a powerful platform for bioconjugation and drug delivery. acs.orgacs.org Bioconjugate therapeutics involve the covalent attachment of therapeutic agents to a carrier molecule, such as a polymer, to improve properties like solubility, stability, and targeting. nih.gov The successful synthesis of polymers like PVIC-OH and PVIC-COOH provides the necessary reactive functional groups (hydroxyls and carboxyls) that serve as anchor points for immobilizing bioactive molecules. acs.orgresearchgate.netscispace.com

The development of amphiphilic and water-soluble polymers from PVIC is particularly relevant for drug delivery systems. acs.org Amphiphilic copolymers can self-assemble in aqueous solutions to form nanostructures like micelles, which can encapsulate hydrophobic drugs, thereby increasing their solubility and suitability for administration. researchgate.netnih.gov The PVIC-OH-Asp polymer, for instance, forms particles when dispersed in water with an average hydrodynamic diameter of 32.2 ± 8.8 nm. acs.orgacs.org These polymeric nanocarriers can serve as delivery vehicles for potent drugs, such as anticancer agents. researchgate.netrsc.org

The degradable nature of the polycarbonate backbone is another advantageous feature for drug delivery applications. rsc.org A biodegradable carrier can be broken down and eliminated from the body after releasing its therapeutic payload. rsc.org The functionalized polycarbonates derived from 2-vinyloxirane, therefore, represent a promising class of materials for creating advanced drug delivery systems, including polymeric prodrugs where a drug like doxorubicin (B1662922) is attached via a bond that can be cleaved under specific physiological conditions. rsc.org This approach combines the benefits of enhanced solubility and stability with the potential for controlled and targeted drug release. nih.gov

| Polymer System | Particle Type | Average Hydrodynamic Diameter (Dh) |

|---|---|---|

| PVIC-OH-Asp | Polymer particles in water | 32.2 ± 8.8 nm |

Computational and Theoretical Investigations of S 2 Vinyloxirane Reactivity

Elucidation of Reaction Mechanisms through Quantum Chemical Calculations

Quantum chemical calculations are powerful for mapping potential energy surfaces and elucidating the step-by-step pathways of chemical reactions. rsc.org In the case of vinyloxirane, computational studies have been instrumental in understanding its thermal rearrangements. The thermolysis of 2-vinyloxirane in the gas phase yields products such as 2,3-dihydrofuran (B140613), (E)- and (Z)-2-butenal, and 3-butenal. Early kinetic studies suggested that the formation of butenals involves the rate-determining rupture of the C-O bond of the oxirane ring, while dihydrofuran formation results from C-C bond cleavage. cdnsciencepub.com

Mechanistic interpretations, supported by isotopic labeling studies, propose the formation of distinct intermediates. The pathway leading to butenals is thought to proceed through a carbon-oxygen diradical intermediate. cdnsciencepub.com Conversely, the formation of 2,3-dihydrofuran is suggested to involve a carbonyl ylide intermediate. cdnsciencepub.com Quantum chemical methods, such as Density Functional Theory (DFT), allow for the location and characterization of these proposed transient species and the transition states connecting them, thereby validating or refining mechanistic hypotheses derived from experimental data. nrel.govrsc.org These calculations can provide detailed geometries and energies for reactants, intermediates, transition states, and products, offering a comprehensive picture of the reaction landscape. hpc.co.jp

Prediction of Regio- and Stereoselectivity

One of the most significant applications of computational chemistry is the prediction and rationalization of regioselectivity and stereoselectivity in chemical reactions. chadsprep.comyoutube.com For reactions involving (S)-2-vinyloxirane, theoretical calculations can explain why a reagent attacks a specific position on the molecule and why a particular stereoisomer is formed preferentially.

For instance, the reactions of vinyloxiranes often exhibit competition between Sₙ2 and Sₙ2′ pathways. acs.orgnih.gov While non-fluorinated vinyloxiranes typically show low regioselectivity in reactions with certain nucleophiles, theoretical calculations have been used to explore the factors governing this selectivity. nih.gov A computational study on the Sₙ2' reaction of gem-difluorinated vinyloxiranes with organolithium reagents highlighted a sharp contrast, with reactions occurring selectively at the terminal fluorine-bearing sp² carbon. Theoretical calculations were employed to qualitatively understand the origins of this high regioselectivity. nih.gov

Furthermore, Density Functional Theory (DFT) calculations have been successfully applied to understand the high Z/E- and enantioselectivity observed in the palladium-catalyzed asymmetric allylic alkylation of 2-aryl-2-vinyloxiranes. sciengine.com These calculations revealed that multiple C–H···π interactions between the substrate's aromatic rings and the chiral ligand's amide moiety stabilize the dominant transition state, thereby controlling the stereochemical outcome. sciengine.com By comparing the energies of different possible transition states, researchers can predict the major product isomer with considerable accuracy. researchgate.net

Studies on Transition States and Reaction Intermediates

The characterization of transition states and reaction intermediates is a cornerstone of mechanistic chemistry. acs.org Since these species are typically short-lived and present in very low concentrations, their direct experimental observation is challenging. Computational chemistry provides a powerful alternative for studying their structure and energetics. nrel.gov

In the thermal rearrangement of 2-vinyloxirane, calculations can model the proposed diradical and carbonyl ylide intermediates. cdnsciencepub.com These calculations can confirm their nature as true intermediates (local minima on the potential energy surface) and determine the energy barriers (transition states) for their formation and subsequent conversion to products. For example, the investigation of the thermal isomerization of this compound identified a putative diradical as a post-transition state intermediate in the pathway to butenal products. cdnsciencepub.com

DFT calculations are frequently used to model the geometries and energies of transition states. researchgate.net In a study on the competition between Sₙ2 and Sₙ2′ pathways, analysis of the transition states revealed the physical factors governing the preference for one pathway over the other. acs.orgnih.gov Such studies often involve analyzing the activation strain model, which partitions the activation energy into the strain energy required to deform the reactants into the transition-state geometry and the interaction energy between the deformed reactants. acs.org

Conformational Analysis and Chiral Recognition

The three-dimensional structure and conformational flexibility of this compound are crucial to its reactivity and its role in asymmetric synthesis. Conformational analysis examines the different spatial arrangements of atoms that result from rotation about single bonds. scribd.com Computational methods are exceptionally well-suited for mapping the conformational landscape of molecules.

A detailed study combining microwave spectroscopy and quantum chemical calculations investigated the conformational preferences of vinyloxirane. acs.org Relaxed potential energy scans using DFT methods (B3LYP-D3, B2PLYPD3, and DSDPBEP86) identified three key minima corresponding to different conformations, defined by the dihedral angle (ϕ) between the oxirane and vinyl groups. acs.org These are the anti and two distinct gauche conformers. acs.org

The anti conformer was found to be the most stable, with the gauche-1 conformer being slightly higher in energy. acs.org The computed relative energies and dihedral angles provide a quantitative basis for understanding the conformational population at a given temperature. The ability to distinguish between these conformers is vital for understanding chiral recognition processes, where a chiral molecule selectively interacts with another chiral entity. msu.edu Theoretical modeling can simulate these interactions, helping to explain, for example, how a chiral catalyst or reagent differentiates between the enantiotopic faces of the vinyl group in different conformations.

Table 1: Calculated Conformational Data for Vinyloxirane This table presents data from theoretical calculations on the conformers of vinyloxirane, highlighting the dihedral angle and relative energy differences.

| Conformer | Dihedral Angle (ϕ) | Relative Energy (kJ mol⁻¹) |

| anti | 176° | 0.0 |

| gauche-1 | -35° | 2–3 |

| gauche-2 | 74° | >10 |

| Data sourced from DFT calculations reported in the literature. acs.org The dihedral angle ϕ is defined by C₅C₄C₃M, where M bisects the OC₃C₂ angle. The relative energy of the anti conformer is set to zero as the reference. |

Future Perspectives and Research Challenges

Developing More Efficient and Sustainable Synthetic Routes

The pursuit of "green" chemistry principles is paramount in modern synthetic planning. For (S)-2-vinyloxirane, future research will increasingly prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

A significant challenge lies in minimizing waste and improving atom economy in existing synthetic methods. Current strategies often rely on stoichiometric reagents and multi-step sequences. Future approaches will likely focus on catalytic methods that reduce the number of synthetic steps and the volume of chemical waste. For instance, developing organocatalytic systems that can generate this compound or its precursors from simple, renewable feedstocks would represent a major advancement. fau.eu Such processes would ideally operate under mild conditions, such as at room temperature and in non-hazardous solvents, further enhancing their sustainability profile. fau.eursc.org

Another key area of research is the reduction of energy consumption in synthetic processes. This involves designing reactions that proceed efficiently at lower temperatures and pressures. The exploration of flow chemistry and microwave-assisted synthesis for the production of this compound could offer significant advantages in terms of energy efficiency, scalability, and safety.

The ultimate goal is to create a lifecycle for this compound that is sustainable from feedstock sourcing to final product application. This includes investigating bio-based routes for its synthesis, which would reduce the reliance on petrochemical precursors. acs.org

Expanding the Scope of Catalytic Asymmetric Transformations

This compound is a cornerstone in catalytic asymmetric synthesis, enabling the construction of chiral molecules with high enantiopurity. nih.gov The future in this domain lies in expanding the repertoire of its transformations and enhancing the efficiency and selectivity of known reactions. researchgate.net

One major research thrust is the development of novel catalytic systems that can activate this compound for new types of bond formations. Palladium-catalyzed reactions have been extensively studied, leading to products like 4-vinyl-1,3-oxazolidin-2-imines. acs.org However, there is considerable room to explore other transition metals like rhodium, iridium, and copper to unlock unprecedented reactivity. acs.orgchinesechemsoc.org For example, rhodium-catalyzed intramolecular tandem reactions of vinyloxiranes with alkynes have already shown promise in creating structurally diverse cyclic compounds. acs.org

A significant challenge is achieving stereodivergent synthesis, where all possible stereoisomers of a product can be accessed from the same set of starting materials by simply modifying the catalyst or reaction conditions. chinesechemsoc.org Recent work on dual-catalyst systems, such as Pd/Zn, has demonstrated the potential for enantio- and diastereodivergent allylation reactions. chinesechemsoc.org Applying these concepts to transformations involving this compound could provide powerful tools for building complex stereochemical arrays.

Furthermore, expanding the range of nucleophiles and electrophiles that can react with this compound in a catalytic and asymmetric fashion is crucial. This includes dearomatization reactions, where a flat aromatic compound is converted into a three-dimensional structure, a transformation of great interest in medicinal chemistry. nih.govresearchgate.net

Exploring Novel Applications in Materials Science and Medicinal Chemistry

The unique structural features of this compound make it an attractive monomer for creating advanced materials and a valuable scaffold for bioactive molecules.

In materials science, the polymerization of this compound and its derivatives is a promising avenue for creating novel polymers with tailored properties. case.edu For example, copolymers produced from 2-vinyloxirane and carbon dioxide can be functionalized to create amphiphilic or water-soluble polycarbonates. acs.org Future research will likely focus on developing catalysts that allow for precise control over polymer architecture, leading to materials with specific mechanical, thermal, or optical properties. routledge.com The incorporation of this compound into polymer backbones could introduce chirality, leading to materials with unique optical activity or the ability to self-assemble into ordered structures. These could find applications in areas ranging from chiral chromatography to smart materials that respond to external stimuli. case.eduboisestate.edu

In medicinal chemistry, this compound serves as a versatile starting material for the synthesis of complex natural products and pharmaceuticals. acs.org Its ability to undergo regio- and stereoselective ring-opening reactions allows for the introduction of multiple stereocenters in a controlled manner. researchgate.net Future work will involve using this compound in diversity-oriented synthesis to generate libraries of complex and structurally diverse molecules for high-throughput screening against various biological targets. acs.org The development of nonpeptide receptor agonists and other therapeutic agents could benefit from synthetic strategies that employ this compound as a key building block. acs.org

Advancements in Mechanistic Understanding and Predictive Modeling

A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new catalysts and reactions. Future research will increasingly rely on a synergy between experimental studies and computational chemistry to elucidate the intricate details of these transformations.

Kinetic studies and the characterization of reaction intermediates are crucial for mapping out reaction pathways. cdnsciencepub.com For instance, understanding the competing pathways in the thermolysis of 2-vinyloxirane, which can lead to different isomeric products through diradical or ylide intermediates, provides a basis for controlling reaction outcomes. cdnsciencepub.com The study of reaction mechanisms, such as the SN2' additions of organocopper reagents, is fundamental to predicting and controlling regioselectivity. acs.org